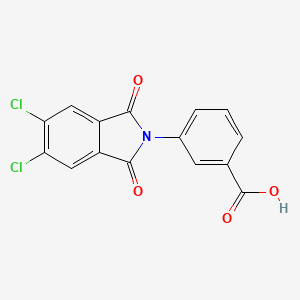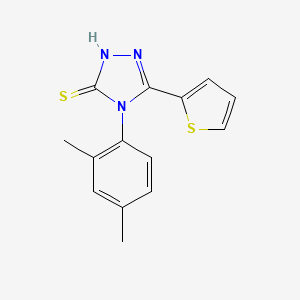![molecular formula C25H33FN4O3S B5567755 1-[(2-fluorobenzyl)sulfonyl]-N-[4-(4-methyl-1-piperazinyl)benzyl]-4-piperidinecarboxamide](/img/structure/B5567755.png)
1-[(2-fluorobenzyl)sulfonyl]-N-[4-(4-methyl-1-piperazinyl)benzyl]-4-piperidinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound belongs to a class of chemical compounds known for their diverse range of biological activities. The synthesis and study of such compounds are crucial for developing potential therapeutic agents and understanding their chemical and physical properties.
Synthesis Analysis
The synthesis of related piperazine derivatives involves multiple steps, including nucleophilic substitution reactions and the optimization of reaction conditions to improve yield and selectivity. For instance, Wu Qi (2014) reported the synthesis of novel piperazine derivatives through connection reactions, highlighting the importance of solvent choice and reaction temperature in achieving high yields (Wu Qi, 2014).
Molecular Structure Analysis
X-ray crystallography and spectroscopic techniques like NMR and IR are commonly used to determine the molecular structures of synthesized compounds. Studies like those by S. Naveen et al. (2007) provide insight into the crystal structure of related compounds, revealing details such as conformation and bond angles, which are essential for understanding compound reactivity and interactions (S. Naveen et al., 2007).
Chemical Reactions and Properties
Chemical properties of such compounds often include their reactivity towards various chemical agents and conditions. Studies exploring the chemical reactions of piperazine derivatives, as shown by Zhouyu Wang et al. (2006), who investigated the catalytic activity of related compounds, demonstrate their potential utility in synthetic chemistry (Zhouyu Wang et al., 2006).
Physical Properties Analysis
The physical properties, including solubility, melting point, and crystalline structure, play a significant role in the application and handling of these compounds. For example, the study by Özbey et al. (1998) on the crystal structure of a related compound provides valuable information on its solid-state properties and potential interactions (S. Özbey et al., 1998).
Chemical Properties Analysis
The chemical properties encompass reactivity, stability under various conditions, and interactions with biological targets. Investigations into the receptor binding and biological activity of piperazine derivatives, such as those by M. Sadeghzadeh et al. (2013), contribute to our understanding of their potential as pharmacological agents (M. Sadeghzadeh et al., 2013).
Applications De Recherche Scientifique
Chemical Synthesis and Derivatives
Compounds related to "1-[(2-fluorobenzyl)sulfonyl]-N-[4-(4-methyl-1-piperazinyl)benzyl]-4-piperidinecarboxamide" have been synthesized for different purposes, including medicinal chemistry and material science. For instance, derivatives of benzyl sulfonyl piperazine exhibit significant pharmacological activities, such as antimicrobial, antifungal, and anti-inflammatory properties. The structural variation and synthesis methodologies provide valuable insights into drug design and development processes (Sugimoto et al., 1990).
Pharmacological Activities
Compounds with piperazine and sulfonyl functional groups are known for their broad spectrum of biological activities. For example, piperidine derivatives have been investigated for their anti-acetylcholinesterase activity, which is crucial for developing treatments for neurodegenerative diseases like Alzheimer's (H. Sugimoto et al., 1990). Additionally, sulfonyl hydrazones with piperidine rings have shown promising antioxidant and anticholinesterase activities, indicating potential therapeutic applications (Nurcan Karaman et al., 2016).
Material Science Applications
In material science, sulfonyl and piperidine derivatives have been utilized in the synthesis of polymers and small molecules with specific physical or chemical properties. For instance, aromatic polyamides containing ether and sulfone links have been developed for their high thermal stability and solubility in polar solvents, which could be relevant for high-performance materials (S. Hsiao et al., 1997).
Propriétés
IUPAC Name |
1-[(2-fluorophenyl)methylsulfonyl]-N-[[4-(4-methylpiperazin-1-yl)phenyl]methyl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H33FN4O3S/c1-28-14-16-29(17-15-28)23-8-6-20(7-9-23)18-27-25(31)21-10-12-30(13-11-21)34(32,33)19-22-4-2-3-5-24(22)26/h2-9,21H,10-19H2,1H3,(H,27,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGFCYYKKSQDHAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC=C(C=C2)CNC(=O)C3CCN(CC3)S(=O)(=O)CC4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H33FN4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(2-fluorobenzyl)sulfonyl]-N-[4-(4-methylpiperazin-1-yl)benzyl]piperidine-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(dimethylamino)sulfonyl]-N-[4-(3-methyl-1-piperidinyl)benzyl]-3-piperidinecarboxamide](/img/structure/B5567687.png)
![4-[2-methyl-5-(1-piperidinylsulfonyl)benzoyl]-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B5567697.png)

![2-methyl-4-phenyl-3-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]pyridine](/img/structure/B5567703.png)
![(1S*,5R*)-3-{3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoyl}-6-methyl-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5567711.png)
![N-({1-[2-(4-chloro-3-methylphenoxy)ethyl]-1H-indol-3-yl}methylene)-4H-1,2,4-triazol-4-amine](/img/structure/B5567712.png)
![N-((3S*,4R*)-4-(4-methylphenyl)-1-{5-[(methylthio)methyl]-2-furoyl}-3-pyrrolidinyl)acetamide](/img/structure/B5567721.png)
![5-methyl-3-{1-[3-(1H-pyrazol-1-ylmethyl)benzoyl]-2-pyrrolidinyl}isoxazole](/img/structure/B5567724.png)
![N-(1-{[(2,6-dimethylphenyl)amino]carbonyl}cyclohexyl)-1H-pyrazole-3-carboxamide](/img/structure/B5567731.png)
![1-benzyl-N-{4-[(4-methyl-1-piperazinyl)carbonyl]phenyl}-4-piperidinecarboxamide](/img/structure/B5567737.png)
![N-[2-(dimethylamino)ethyl]-N'-(1-methyl-1H-indazol-6-yl)-N-(tetrahydrofuran-2-ylmethyl)urea](/img/structure/B5567743.png)
![4-{2-[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]phenyl}thiomorpholine 1,1-dioxide](/img/structure/B5567747.png)
![N,N-dimethyl-1-{4-methyl-5-[1-(6-phenylpyridazin-3-yl)piperidin-3-yl]-4H-1,2,4-triazol-3-yl}methanamine](/img/structure/B5567765.png)